molecular formula C10H17NO3 B069448 Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate CAS No. 189625-12-5

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate

Cat. No.: B069448
CAS No.: 189625-12-5
M. Wt: 199.25 g/mol
InChI Key: UWWUTEZECIYOCW-JGVFFNPUSA-N
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Preparation Methods

Mechanism of Action

The mechanism of action of Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biochemical pathways and cellular processes .

Biological Activity

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate (CAS: 189625-12-5) is a compound with significant biological activity, primarily recognized for its potential in pharmaceutical applications. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C10_{10}H17_{17}NO3_3
  • Molecular Weight : 199.25 g/mol
  • IUPAC Name : this compound
  • Purity : ≥97%

This compound acts as a carbamate derivative, which can influence various biological pathways due to its structural characteristics. Its mechanism of action is primarily associated with modulation of enzyme activity and receptor interactions.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage.

2. Anticancer Potential

Preliminary studies have suggested that this compound may have anticancer effects. It has been observed to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, derivatives of similar structures have shown promise in inhibiting tumor growth in vitro and in vivo.

3. FXR Antagonism

The compound's structural similarity to known FXR (Farnesoid X receptor) antagonists suggests potential therapeutic applications in metabolic disorders. FXR antagonists play a role in regulating bile acid metabolism and glucose homeostasis, making them targets for drug development in conditions like diabetes and obesity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenges free radicals; reduces oxidative stress
AnticancerInduces apoptosis in cancer cell lines
FXR AntagonismModulates metabolic pathways related to bile acids

Notable Research Findings

  • Antioxidant Studies : A study demonstrated that similar carbamate derivatives effectively reduced oxidative stress markers in cellular models .
  • Cancer Research : In vitro studies indicated that this compound could inhibit the proliferation of specific cancer cell lines, suggesting its potential as an anticancer agent .
  • Metabolic Regulation : The compound's ability to act as an FXR antagonist was highlighted in a systematic review focusing on metabolic disease treatments, where it showed promise in regulating glucose levels and lipid metabolism .

Properties

IUPAC Name

tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWUTEZECIYOCW-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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